molecular formula C25H28N6O2 B2381138 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 376625-00-2

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2381138
CAS No.: 376625-00-2
M. Wt: 444.539
InChI Key: YEIIYEBSVLQCEC-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a 3-methylbenzyl group at position 7 and a 4-benzylpiperazinyl moiety at position 8. Its synthesis likely involves nucleophilic substitution at position 8 of a purine core, followed by alkylation at position 7, as seen in analogous protocols .

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-18-7-6-10-20(15-18)17-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-13-11-29(12-14-30)16-19-8-4-3-5-9-19/h3-10,15H,11-14,16-17H2,1-2H3,(H,27,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIIYEBSVLQCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the benzylpiperazine and methylbenzyl groups through nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the purine ring or the benzyl groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while substitution could introduce new functional groups such as alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, purine derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds like “8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” could be investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, this compound might be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, enzymatic activity tests, and cellular assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Analysis at Positions 7 and 8

The 7-(3-methylbenzyl) and 8-(4-benzylpiperazinyl) groups distinguish this compound from analogs. Key comparisons include:

2.1.1. Position 7 Modifications
  • Linagliptin ():
    • The 7-(butynyl) group in this DPP-4 inhibitor increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the 3-methylbenzyl substituent .
2.1.2. Position 8 Modifications

Comparative Data Table

Compound Name Position 7 Substituent Position 8 Substituent Molecular Weight Key Biological Activity
Target Compound 3-Methylbenzyl 4-Benzylpiperazinyl ~493.5 Under investigation
1,3,7-Trimethyl-8-(propargylpiperazinyl) Methyl 4-Propargylpiperazinyl 316.4 Anticancer (moderate)
Linagliptin Butynyl 3-Aminopiperidinyl 472.5 DPP-4 inhibition (IC50 1 nM)
Compound 5 (Eg5 inhibitor) Naphthalen-3-ylmethyl 3-(Imidazolyl)propylamino 464.5 Eg5 ATPase inhibition (IC50 2.37 µM)
8-Trifluoropropyl analog Methyl 3,3,3-Trifluoropropyl 292.3 Not reported

Biological Activity

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class. Its unique structure incorporates a benzylpiperazine moiety, which contributes to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H28N6O2
  • Molecular Weight : 444.5 g/mol
  • CAS Number : 898437-57-5

The compound's structure features a purine core with various substituents that influence its biological activity. The presence of the benzylpiperazine group is particularly significant for its pharmacological properties.

The biological activity of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in purine metabolism, affecting cellular signaling pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing physiological responses.

Pharmacological Properties

Research has indicated several pharmacological effects of this compound:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress.
  • Antimicrobial Activity : There is emerging evidence of its efficacy against certain bacterial strains.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor cell growth
NeuroprotectiveProtection against oxidative damage
AntimicrobialEfficacy against specific bacteria

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotection :
    • Research showed that the compound could reduce apoptosis in neuronal cells induced by oxidative stress, indicating its potential for treating neurodegenerative diseases.
  • Antimicrobial Testing :
    • In vitro tests revealed that the compound had inhibitory effects on Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

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